4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a methoxyethyl group and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine-2-carbonitrile with 4-(2-methoxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the carbonitrile group can produce 2-aminopyridine derivatives .
Scientific Research Applications
4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-Hydroxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile
- 4-[4-(2-Ethoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile
Uniqueness
4-[4-(2-Methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
4-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-19-7-6-16-4-5-17(10-13(16)18)12-2-3-15-11(8-12)9-14/h2-3,8H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFZHKFKSCPGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1=O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.